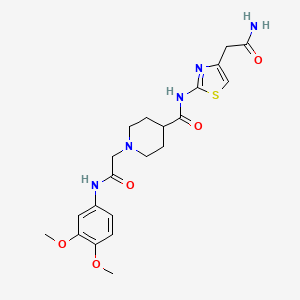
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H27N5O5S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a complex organic compound belonging to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of the compound is C16H19N3O4S with a molecular weight of 367.40 g/mol. The structure includes a thiazole ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O4S |
| Molecular Weight | 367.40 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways associated with disease processes. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Interaction : It could bind to receptors that mediate inflammatory responses or cellular signaling pathways.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 1.98 ± 1.22 |
| HT29 (Colon Cancer) | 0.06 |
| NCI-H522 (Lung Cancer) | 0.10 |
These findings suggest that the compound can effectively inhibit cancer cell growth at low concentrations.
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. Studies have shown that derivatives can inhibit the growth of bacteria and fungi:
- Mechanism : The thiazole ring may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Case Study : A derivative demonstrated a significant reduction in microbial load in infected animal models.
Antioxidant Properties
Antioxidant activity is another notable feature of thiazole derivatives. The compound may scavenge free radicals and reduce oxidative stress in biological systems:
- Scavenging Assays : Various assays have indicated that similar thiazole compounds can effectively scavenge DPPH and other free radicals.
- Protective Effects : In vivo studies have shown protective effects against oxidative damage in tissues.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related thiazole derivative in vitro and in vivo:
- In Vitro : The compound was tested against several cancer cell lines, showing potent inhibition of cell proliferation.
- In Vivo : Animal models treated with the compound exhibited reduced tumor growth compared to controls.
Study on Antimicrobial Activity
Another study focused on the antimicrobial potential of thiazole derivatives:
- Methodology : The compound was tested against a panel of bacteria and fungi using standard disk diffusion methods.
- Results : Significant inhibition zones were observed, indicating strong antimicrobial activity.
Propiedades
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5S/c1-30-16-4-3-14(9-17(16)31-2)23-19(28)11-26-7-5-13(6-8-26)20(29)25-21-24-15(12-32-21)10-18(22)27/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H2,22,27)(H,23,28)(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLNZLQWNTXCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=NC(=CS3)CC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













